molecular formula C22H20Cl2N2O3 B1666592 Benzofenap CAS No. 82692-44-2

Benzofenap

Cat. No.: B1666592
CAS No.: 82692-44-2
M. Wt: 431.3 g/mol
InChI Key: JDWQITFHZOBBFE-UHFFFAOYSA-N
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Description

Benzofenap is a herbicide primarily used to control broad-leaved weeds in water-seeded rice. It is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems, which reduces the risk of leaching into groundwater. This compound is effective against various species of Sagittaria and is safe for rice crops .

Mechanism of Action

Target of Action

Benzofenap, also known as Yukawide, is a herbicide primarily used to control broad-leaved weeds in water-seeded rice . The primary targets of this compound are these broad-leaved weeds .

Mode of Action

This compound belongs to the group F of herbicides, which are known to inhibit carotenoid synthesis . Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and photoprotection. By inhibiting carotenoid synthesis, this compound disrupts these vital processes, leading to the death of the target weeds .

Biochemical Pathways

It is known that the compound interferes with the synthesis of carotenoids, which are integral components of the photosynthetic apparatus in plants . This disruption likely affects multiple downstream processes related to energy production and growth in the target weeds.

Pharmacokinetics

It is moderately persistent in soil systems, indicating that it may have a relatively long half-life in the environment .

Result of Action

The primary result of this compound’s action is the control of broad-leaved weeds in water-seeded rice fields . By inhibiting carotenoid synthesis, this compound causes the target weeds to turn white due to a lack of carotene pigments . This disruption of normal plant physiology ultimately leads to the death of the weeds .

Action Environment

This compound is primarily used in water-seeded rice fields . It binds to the soil of a flooded rice bay and is absorbed primarily through the roots of target weeds, but also through leaves and stems . Once inside the plant, this compound undergoes rapid degradation to metabolites which cause the herbicidal action . The first visible symptoms appear 5–7 days after application . The efficacy of this compound may be influenced by various environmental factors, including the properties of the soil, the presence of water, and the specific characteristics of the target weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofenap can be synthesized through a multi-step process involving the reaction of 2,4-dichloroacetophenone with 1,3-dimethyl-5-pyrazolone, followed by esterification with 4-methylbenzoyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process includes purification steps such as recrystallization and distillation to ensure the final product’s purity and quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

Benzofenap has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Mesotrione: Another HPPD inhibitor used as a herbicide.

    Isoxaflutole: A herbicide that also targets the HPPD enzyme.

    Sulcotrione: Similar in its mode of action and used for weed control in maize.

Uniqueness of Benzofenap: this compound is unique due to its high specificity for controlling Sagittaria species in rice paddies. Its low toxicity to mammals and moderate environmental persistence make it a preferred choice in certain agricultural settings .

Properties

IUPAC Name

2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWQITFHZOBBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058193
Record name Benzofenap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzofenap
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00013 mg/mL at 25 °C
Record name Benzofenap
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82692-44-2
Record name Benzofenap
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82692-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofenap [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofenap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOFENAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzofenap
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133.1 - 133.5 °C
Record name Benzofenap
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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